(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Trifluoromethylated Ketone Precursors
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Starting from 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one | Prepared via trifluoroacetylation or coupling reactions involving pyridin-3-yl derivatives. |
| 2 | Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert atmosphere, low temperature | Yields racemic 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol; moderate stereocontrol. |
| 3 | Asymmetric catalytic hydrogenation using chiral Ru(II) catalysts (e.g., Ru-BINAP) under H2 atmosphere | High enantioselectivity (up to 96% ee) and yield; preferred for (1R)-enantiomer synthesis. |
Multi-Component and One-Pot Syntheses
- Methods involving three-component reactions to build 2-aminopyridine derivatives, which can be adapted to trifluoromethylated analogs, have been reported with yields between 74–93% after chromatographic purification.
- One-pot synthesis integrating chiral sulfoxide intermediates enables efficient access to trifluoromethyl-substituted alcohols without isolating intermediates, improving scalability and reducing purification steps.
Research Findings and Analytical Data
- Enantioselective reduction : Studies demonstrate that the use of chiral transfer hydrogenation catalysts, such as Ru(II) complexes with (R)-BINAP, achieves high diastereoselectivity and enantiomeric excess for the target alcohol.
- Spectroscopic characterization : $$^{19}F$$ NMR typically shows a singlet near -71 ppm for the trifluoromethyl group; $$^{1}H$$ and $$^{13}C$$ NMR confirm the pyridin-3-yl substitution and alcohol functionality.
- Chromatographic purification : Silica gel chromatography with petroleum ether and ethyl acetate mixtures is effective for isolating pure product with yields often exceeding 70%.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Synthesis Highlights | Applications |
|---|---|---|---|
| (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol | Amino-substituted pyridine | Reduction of aldehydes with NaBH4/LiAlH4; catalytic hydrogenation | Pharmaceutical intermediates |
| (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol | Halogen-substituted pyridine | Similar asymmetric reduction strategies | Agrochemicals, enhanced stability |
| (1R)-1-(3-chlorophenyl)ethan-1-ol | Aromatic chlorophenyl moiety | Enantioselective catalytic hydrogenation | Membrane permeability studies |
Summary Table of Preparation Methods
| Method | Reagents/Catalysts | Conditions | Yield (%) | Enantioselectivity (ee) | Notes |
|---|---|---|---|---|---|
| NaBH4/LiAlH4 reduction | NaBH4 or LiAlH4 | Inert atmosphere, low temp | 60–80 | Racemic or low ee | Simple but poor stereocontrol |
| Catalytic hydrogenation | Pd/C, PtO2, Ru-BINAP complexes | H2 atmosphere, room to 50°C | 75–95 | Up to 96% ee | High stereoselectivity |
| One-pot synthesis with sulfoxides | Chiral sulfoxide intermediates | Multi-step, one-pot | >70 | High | Scalable, fewer purifications |
| Multi-component synthesis | DMF-DMA, Cs2CO3, reflux | 5–10 h reflux in 1,4-dioxane | 74–93 | Not specified | Versatile for pyridine derivatives |
Chemical Reactions Analysis
Types of Reactions: (1R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological activities. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions on the pyridine ring, halogenation, or stereochemistry:
Key Observations:
- Substituent Effects : Chlorine or methoxy groups at the 6-position (e.g., ) increase molecular weight and alter electronic properties, influencing reactivity in cross-coupling reactions.
- Stereochemical Impact : The S-enantiomer of the 6-chloro derivative (CAS 1412254-62-6) shows high enantiomeric excess (≥97.5%), critical for asymmetric synthesis .
- Functional Group Variation : Replacement of the hydroxyl group with an amine (e.g., 1228565-87-4) significantly changes polarity and biological activity .
Physicochemical Properties
- Boiling Points/Solubility: Limited data, but trifluoroethanol derivatives generally exhibit lower boiling points and higher hydrophobicity compared to non-fluorinated analogues.
- Stability : The trifluoromethyl group enhances resistance to oxidative degradation, as seen in analogues like 1226507-29-4 .
Biological Activity
(1R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol is an organic compound noted for its trifluoromethyl group and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
- IUPAC Name : (1R)-2,2,2-trifluoro-1-pyridin-3-ylethanol
- Molecular Formula : C7H6F3NO
- CAS Number : 1226507-63-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, which can lead to specific biological responses.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:
These findings suggest that the compound may serve as a valuable scaffold for developing therapeutics targeting these enzymes.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases.
- Anticancer Activity : In vitro assays showed that this compound could inhibit the proliferation of various cancer cell lines with IC50 values ranging from 25 to 100 nM depending on the cell type.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyridine ring and trifluoromethyl group can significantly alter the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Enhanced enzyme inhibition |
| Alteration of the trifluoromethyl group | Changes in binding affinity |
Safety and Toxicology
While this compound shows promise in biological applications, safety data indicate potential irritant properties:
| Hazard Classification | Details |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
Q & A
Q. How is the stereochemical configuration of (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol experimentally determined?
Methodological Answer:
- X-ray Crystallography : The absolute configuration is confirmed by single-crystal X-ray diffraction. For structurally similar alcohols (e.g., (1R)-1-[2-(trifluoromethyl)phenyl]ethanol), crystallography resolves bond angles and spatial arrangement of substituents .
- NMR Spectroscopy : Coupling constants (e.g., values) and splitting patterns in and NMR distinguish enantiomers. For example, fluorine-proton coupling (e.g., ) is characteristic of vicinal F and H atoms .
- Chiral Chromatography : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose-based columns) with polar organic mobile phases .
Q. What synthetic routes are viable for preparing this compound?
Methodological Answer:
- Asymmetric Reduction : Catalytic hydrogenation of a trifluoromethyl ketone precursor (e.g., 1-(pyridin-3-yl)-2,2,2-trifluoroethanone) using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (e.g., >80% ee) .
- Nucleophilic Fluorination : Fluorinating agents like KF in DMSO introduce trifluoromethyl groups to pyridine derivatives, followed by stereoselective hydroxylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with purity verified by HPLC and melting point analysis .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid byproducts) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to EPA guidelines for fluorinated organic waste .
Advanced Research Questions
Q. How can contradictions in 19F^{19}\text{F}19F NMR data due to fluorine coupling be resolved?
Methodological Answer:
- Decoupling Experiments : Apply - decoupling to simplify splitting patterns and assign signals accurately .
- Computational Modeling : Density Functional Theory (DFT) predicts coupling constants and chemical shifts, aiding spectral interpretation (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(5-chloro-1H-indol-3-yl)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol) to identify trends in fluorine-proton interactions .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
Methodological Answer:
- Catalyst Screening : Test chiral ligands (e.g., Jacobsen’s salen complexes) under varying temperatures and pressures to maximize ee. For example, 50 psi H at 25°C improves stereoselectivity .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization-Induced Diastereomer Transformation : Convert enantiomers to diastereomeric salts (e.g., tartrates) for selective crystallization .
Q. How does the pyridin-3-yl substituent influence the compound’s reactivity in medicinal chemistry?
Methodological Answer:
- Electronic Effects : The pyridine nitrogen enhances hydrogen-bonding capacity, improving binding to biological targets (e.g., kinase inhibitors). Compare with pyridin-2-yl analogs, where steric hindrance reduces activity .
- Metabolic Stability : Fluorination at the 3-position decreases oxidative metabolism, as shown in pharmacokinetic studies of related trifluoromethylpyridine derivatives .
- Structure-Activity Relationships (SAR) : Modify the pyridine ring (e.g., introduce chloro or methyl groups) and assess changes in bioactivity using in vitro assays (e.g., IC measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
